molecular formula C12H22Cl2O2 B14425736 Chloromethyl 2-chloroundecanoate CAS No. 80418-88-8

Chloromethyl 2-chloroundecanoate

Katalognummer: B14425736
CAS-Nummer: 80418-88-8
Molekulargewicht: 269.20 g/mol
InChI-Schlüssel: LSNQBMHSPMRKRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloromethyl 2-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . . This compound is characterized by the presence of both chloromethyl and chloroundecanoate functional groups, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloromethyl 2-chloroundecanoate can be synthesized through the esterification of 2-chloroundecanoic acid with chloromethyl alcohol . The reaction typically requires an acid catalyst, such as sulfuric acid , and is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of chloromethyl 2-chloroundecanoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new chemical bonds . This reactivity is exploited in synthetic chemistry to create diverse molecular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Chloromethyl 2-chloroundecanoate is unique due to the presence of both chloromethyl and chloroundecanoate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a valuable intermediate in the preparation of various organic compounds .

Eigenschaften

CAS-Nummer

80418-88-8

Molekularformel

C12H22Cl2O2

Molekulargewicht

269.20 g/mol

IUPAC-Name

chloromethyl 2-chloroundecanoate

InChI

InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-11(14)12(15)16-10-13/h11H,2-10H2,1H3

InChI-Schlüssel

LSNQBMHSPMRKRR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(C(=O)OCCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.